2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol
Description
Properties
IUPAC Name |
2-[3-(3-bromophenyl)-1H-pyrazol-5-yl]-5-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O/c1-10-5-6-13(16(20)7-10)15-9-14(18-19-15)11-3-2-4-12(17)8-11/h2-9,20H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNMWEACJGZVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NN2)C3=CC(=CC=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40425233 | |
| Record name | AC1O9ZWB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423753-91-7 | |
| Record name | AC1O9ZWB | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40425233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol can be achieved through several routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents like ethanol or aqueous ethanol solutions for recrystallization .
Chemical Reactions Analysis
2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds.
Scientific Research Applications
2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol has several scientific research applications:
Mechanism of Action
The exact mechanism of action of 2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol is not well-documented. it is believed to interact with specific molecular targets and pathways, influencing biological processes such as enzyme inhibition and receptor binding. Further research is needed to elucidate the detailed mechanisms involved.
Comparison with Similar Compounds
Structural and Functional Analysis Table
Biological Activity
Overview
2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This compound features a unique substitution pattern that may influence its biological properties, making it a subject of interest in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C16H13BrN2O
- CAS Number : 423753-91-7
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Pathogen Tested |
|---|---|---|---|
| This compound | TBD | TBD | Staphylococcus aureus, E. coli |
| 4a | 0.22 | TBD | Staphylococcus aureus |
| 7b | 0.25 | TBD | E. coli |
The compound has shown promising results in inhibiting the growth of various pathogens, with minimum inhibitory concentration (MIC) values indicating strong activity against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
In addition to its antibacterial properties, this compound has also been evaluated for antifungal activity. The results indicate that it can effectively inhibit the growth of fungal strains such as Candida albicans.
Table 2: Antifungal Activity
| Compound | MIC (μg/mL) | Pathogen Tested |
|---|---|---|
| This compound | TBD | Candida albicans |
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve interactions with specific molecular targets, such as enzymes and receptors involved in microbial growth and proliferation.
Enzyme Inhibition Studies
The compound has been identified as a potential inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes for bacterial DNA replication and folate synthesis, respectively. The IC50 values for these activities range from 12.27 to 31.64 μM for DNA gyrase and from 0.52 to 2.67 μM for DHFR inhibition .
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
-
Case Study on Antibacterial Efficacy :
A study demonstrated that a series of pyrazole derivatives, including our compound of interest, showed synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, significantly reducing their MICs against resistant strains . -
Cytotoxicity Assessment :
In vitro cytotoxicity assays revealed that the compound exhibited low hemolytic activity (% lysis range from 3.23 to 15.22%), indicating a favorable safety profile compared to conventional antibiotics .
Q & A
Q. What are the established synthesis pathways for 2-[5-(3-Bromophenyl)-1H-pyrazol-3-YL]-5-methylphenol, and what key reaction mechanisms are involved?
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. A typical approach starts with the condensation of a bromophenyl-substituted precursor with a pyrazole intermediate, followed by cyclization under acidic or basic conditions. The bromophenyl group facilitates electrophilic aromatic substitution, while the pyrazole core forms via cyclocondensation of hydrazine derivatives with diketones. Reaction optimization often requires controlled temperature (e.g., 120°C) and catalysts like POCl₃ for cyclization .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Structural validation relies on X-ray crystallography for absolute configuration determination and NMR spectroscopy (¹H/¹³C) for functional group analysis. IR spectroscopy identifies key bonds (e.g., N-H in pyrazole at ~3200 cm⁻¹), while mass spectrometry confirms molecular weight. For dynamic behavior, variable-temperature NMR or computational simulations (DFT) can resolve tautomeric equilibria in the pyrazole ring .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up production?
Yield optimization requires Design of Experiments (DoE) to test variables:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may require quenching steps.
- Catalyst loading : POCl₃ or Lewis acids (e.g., ZnCl₂) at 5–10 mol% improve cyclization efficiency.
- Reaction time : Prolonged heating (>12 hr) may degrade thermally sensitive intermediates. Pilot-scale trials should include in-line monitoring (e.g., HPLC) to track intermediates and adjust parameters dynamically .
Q. What strategies resolve contradictions in reported biological activities across studies?
Discrepancies often arise from substituent positional effects (e.g., 3-bromo vs. 4-bromo phenyl groups) or assay variability. To address this:
- Perform structure-activity relationship (SAR) studies by synthesizing derivatives with systematic substituent variations.
- Standardize bioassays (e.g., MIC for antimicrobial activity) using reference strains and controlled conditions.
- Validate target engagement via molecular docking or surface plasmon resonance (SPR) to confirm binding affinities .
Q. How can computational modeling predict this compound’s interactions with biological targets?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO energies) to predict reactivity. Molecular docking (using software like Discovery Studio or AutoDock) models interactions with proteins (e.g., kinase inhibitors). For example, the bromophenyl group may occupy hydrophobic pockets, while the pyrazole NH forms hydrogen bonds. Validation via MD simulations (>100 ns) assesses binding stability .
Q. What experimental approaches analyze the compound’s stability under physiological conditions?
- pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via LC-MS.
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
- Light sensitivity : Expose to UV/visible light and track photodegradation products. Stability data guide formulation strategies (e.g., lyophilization for labile compounds) .
Methodological Notes
- Data Contradiction Analysis : Compare results across studies using meta-analysis tools (e.g., RevMan) and prioritize studies with validated synthetic protocols (≥95% purity) .
- Derivative Design : Use QSAR models to predict bioactivity of analogs. For instance, replacing the methyl group with electron-withdrawing substituents (e.g., CF₃) may enhance metabolic stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
